molecular formula C24H27NO6 B492899 ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate CAS No. 724741-07-5

ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate

Cat. No. B492899
M. Wt: 425.5g/mol
InChI Key: ORNWTPNFDAVHJW-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)benzoate is a hydrophilic polymer, which can also be used as a derivative of 4-aminobenzoate . It is majorly used as a photo-initiator with a strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like esterification or coupling . For example, benzocaine can be synthesized by the reduction and esterification of p-nitrobenzoic acid in one step continuous flow systems .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of Ethyl 4-(dimethylamino)benzoate has been determined using techniques like FT-IR, 1H and 13C-NMR, Mass, and UV–visible spectroscopies .


Chemical Reactions Analysis

Esters, like ethyl 4-(dimethylamino)benzoate, can undergo several types of reactions including hydrolysis, aminolysis, and trans-esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point of Ethyl 4-(dimethylamino)benzoate is 63-66 °C (lit.) .

Safety And Hazards

Safety data sheets provide information on the hazards of a compound and the necessary precautions. For instance, Ethyl 4-(dimethylamino)benzoate is classified as a combustible liquid and is harmful if swallowed .

Future Directions

The future directions for a compound depend on its potential applications. For instance, Ethyl 4-(dimethylamino)benzoate, due to its use as a photo-initiator, could find increased use in industries that rely on photopolymerization .

properties

IUPAC Name

ethyl 4-[8-(diethylaminomethyl)-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-5-25(6-2)14-19-20(26)13-12-18-21(27)22(15(4)30-23(18)19)31-17-10-8-16(9-11-17)24(28)29-7-3/h8-13,26H,5-7,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNWTPNFDAVHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)C(=O)OCC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate

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